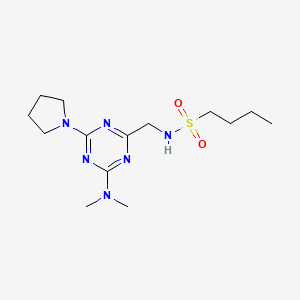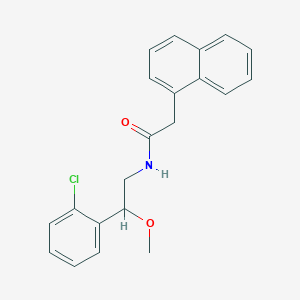
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound that stands out due to its multi-functional groups. It's used predominantly in research and industrial applications, thanks to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis processes. It starts with the formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, which is then subjected to various reactions to introduce the sulfonamide group and the butane side chain. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide.
Industrial Production Methods: In industrial settings, this compound is produced in larger batches using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography and crystallization are employed to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : The compound can undergo nucleophilic substitution due to the presence of the triazine ring.
Oxidation and Reduction: : Certain functional groups within the molecule can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: : The sulfonamide and dimethylamino groups allow for various condensation reactions under suitable conditions.
Oxidizing Agents: : KMnO4, H2O2
Reducing Agents: : LiAlH4, NaBH4
Nucleophiles: : NaOH, KCN
Major Products Formed: Depending on the reaction conditions, major products can include sulfonamide derivatives, triazine-based compounds, and various substituted amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis and for the development of new chemical entities.
Biology: In biological research, it's used for modifying proteins and peptides due to its reactive groups.
Industry: It finds use in the manufacturing of dyes, agrochemicals, and specialty polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various biological targets through its functional groups. The triazine ring is known for its affinity towards enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds:
N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
Uniqueness: Compared to these similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide has a unique combination of functional groups that offers enhanced reactivity and specificity, making it particularly valuable in diverse scientific research fields.
There you go—a deep dive into this compound! Any more specifics you'd like to explore?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O2S/c1-4-5-10-23(21,22)15-11-12-16-13(19(2)3)18-14(17-12)20-8-6-7-9-20/h15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKODXMUZVLZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride](/img/structure/B2866169.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)


![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)
